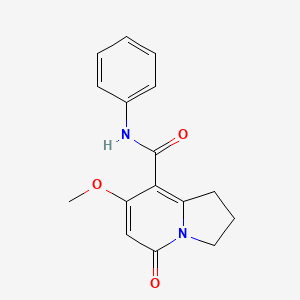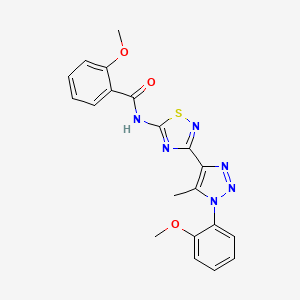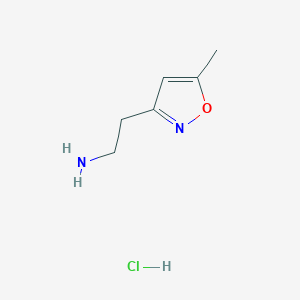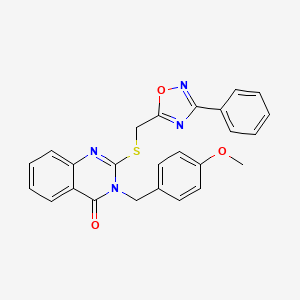
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biotechnology.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical structure of this compound involves key functional groups such as the 1,2,3-triazole ring and piperidine moiety, which have been utilized in the synthesis of various derivatives with significant biological activities. Studies have focused on the development of synthetic methodologies to create these derivatives, emphasizing the importance of the triazole and piperidine components in modulating biological activity. The compound's synthesis often involves multistep reactions, including azide-alkyne cycloaddition (click chemistry), which is a popular method for constructing 1,2,3-triazole rings due to its efficiency and versatility (Vardanyan, 2018).
Antimicrobial and Antifungal Activities
Derivatives of this compound have shown promising antimicrobial and antifungal properties. Research has identified certain triazole derivatives as potent against a range of microbial and fungal pathogens, highlighting the role of the triazole ring in enhancing these activities. The modifications on the piperidine and triazole moieties significantly impact the compound's efficacy against various strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents based on this backbone (Bektaş et al., 2007).
Anticancer and Antitumor Activities
The structural framework of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one and its derivatives have been explored for anticancer and antitumor activities. Studies demonstrate that certain modifications to the compound can lead to significant activity against various cancer cell lines. The interaction of these compounds with biological targets such as enzymes and receptors plays a crucial role in their anticancer potential. This area of research is critical for the development of new therapeutic agents with improved efficacy and selectivity for cancer treatment (Lv et al., 2019).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been employed to understand the interaction of triazole-piperidine derivatives with biological targets, providing insights into the mechanism of action and potential applications in drug design. These studies help identify key interactions at the molecular level, guiding the optimization of compound structures for enhanced biological activity. Computational models have become an essential tool in the drug development process, enabling the rational design of compounds with desired properties (Xu et al., 2016).
properties
IUPAC Name |
3-(4-propoxyphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-15-25-18-6-3-16(4-7-18)5-8-19(24)22-12-9-17(10-13-22)23-14-11-20-21-23/h3-4,6-7,11,14,17H,2,5,8-10,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIFYTYMRIAPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-propoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)

![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)
![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)
![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)

![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)

![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)



